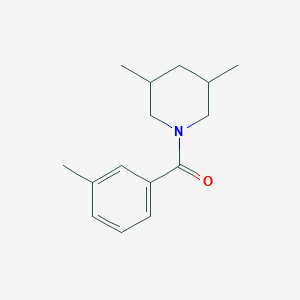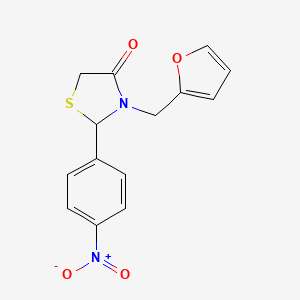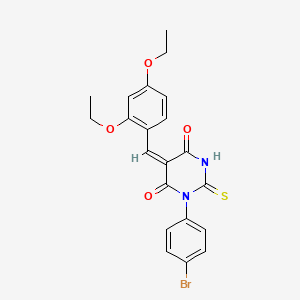
N-(3-isopropoxypropyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-isopropoxypropyl)-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It likely contains an amide group (-CONH2), a benzodioxole group (a benzene ring fused with a 1,3-dioxole), and an isopropoxypropyl group (an isopropyl group attached to a propyl group via an ether linkage) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxole group would likely contribute to the compound’s aromaticity, while the isopropoxypropyl group would likely provide some flexibility to the molecule . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The benzodioxole group is aromatic and relatively stable. The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The ether linkage in the isopropoxypropyl group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole and amide groups could increase the compound’s polarity, potentially making it more soluble in polar solvents . The isopropoxypropyl group could increase the compound’s solubility in nonpolar solvents .Applications De Recherche Scientifique
- Abstract : Thermoresponsive polymer HIPECs were synthesized and characterized for drug delivery. The lower critical solution temperature (LCST) of HIPECs can be tuned from 21.1 to 56.1 °C by adjusting the molar substitution (MS). These polymers self-assemble into nano-sized aggregates, and their size changes with temperature. In vitro drug delivery studies demonstrated that HIPECs release drugs faster above LCST, making them promising for controlled drug release .
- Abstract : A hydrogel composed of sodium alginate and 2-hydroxy-3-isopropoxypropyl starch was investigated for copper (Cu) removal from aqueous media. EDS characterization confirmed Cu(II) presence on the hydrogel surface. This application highlights the potential of these polysaccharides in environmental remediation .
Thermoresponsive Drug Delivery Using HIPECs (2-Hydroxy-3-isopropoxypropyl Hydroxyethyl Cellulose)
Cu(II) Removal Using Hydrogel Containing 2-Hydroxy-3-isopropoxypropyl Starch
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)17-7-3-6-15-14(16)11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBILBNCYIJDFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)
![4'-(2-ethoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5200278.png)


![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)

![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)

![methyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5200363.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)